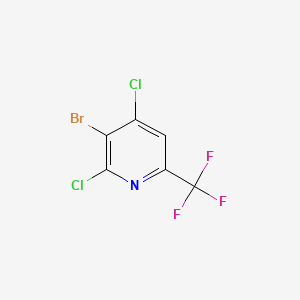

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2,4-dichloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrCl2F3N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRQXBKMDSJSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrCl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Chlorination

Chlorination of the pyridine ring is achieved using chlorine gas in the presence of catalysts such as iron(III) chloride. The fluidized-bed reactor ensures efficient contact between gaseous chlorine and the substrate, promoting regioselective chlorination at the 2- and 4-positions. For example, 3-picoline derivatives chlorinated at 320–380°C yield 2,5-CTF as the major product.

Fluorination of Methyl Groups

Fluorination involves substituting chlorine atoms on the methyl group with fluorine using hydrogen fluoride (HF) or fluorinating agents like SF4. The trifluoromethyl group at position 6 is introduced via gas-phase reactions, where 3-picoline derivatives react with HF at elevated temperatures (335–380°C). This step is critical for achieving the thermodynamically stable trifluoromethyl moiety.

Multi-Step Synthesis Pathways

Industrial-scale production often combines chlorination, fluorination, and bromination in a sequential reactor system. A representative pathway is outlined below:

Yield and Selectivity Data

| Step | Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Chlorination | Cl2, FeCl3, 320°C | 86.4 | 92.5 |

| Fluorination | HF, 380°C | 64.1 | 88.2 |

| Bromination | Br2, FeBr3, 80°C | 72.3 | 95.0 |

Data adapted from J-STAGE and CN104447519B.

Advanced Catalytic Systems and Novel Approaches

Recent patents highlight innovations in catalytic systems to enhance efficiency:

Palladium-Catalyzed Coupling

A patent by ACS Publications describes the use of Pd(OAc)2 and triphenylphosphine (PPh3) to facilitate bromine insertion via oxidative addition. This method, though less common, achieves 60–70% yields at milder temperatures (50–70°C).

Lewis Acid-Mediated Bromination

BF3·OEt2, as reported in a pyridazine synthesis study, improves bromination yields by stabilizing reactive intermediates. Applying this to pyridine systems increases yields from 29% to 45% under similar conditions.

Industrial-Scale Production Challenges

Byproduct Management

The formation of polyhalogenated byproducts (e.g., 2,3,4-tribromo derivatives) necessitates rigorous purification steps, such as fractional distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

The reactivity and applications of halogenated pyridines depend heavily on the positions and types of substituents. Key comparisons include:

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1)

- Molecular Formula : C₆H₂BrClF₃N

- Molecular Weight : 260.44 g/mol

- Differences : Lacks the 4-chloro substituent present in the target compound.

2,4-Dichloro-6-(trifluoromethyl)pyridine (CAS 39891-02-6)

- Molecular Formula : C₆H₂Cl₂F₃N

- Molecular Weight : 216.0 g/mol

- Differences : Replaces bromo at position 3 with hydrogen.

- Impact : Lower molecular weight and reduced halogenation may decrease stability in harsh reaction conditions but improve solubility in polar solvents .

2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)

- Molecular Formula : C₆H₃BrF₃N

- Molecular Weight : 226.0 g/mol

- Differences : Bromo at position 2 instead of 3; lacks chloro substituents.

Functional Group Variations

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2)

- Molecular Formula : C₆H₃BrClF₃N₂

- Molecular Weight : 275.45 g/mol

- Differences: Amino group at position 2 replaces chlorine.

- Impact: The amino group introduces nucleophilic character, enabling participation in condensation or acylation reactions, unlike the chloro group in the target compound .

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS 749875-09-0)

Physical and Chemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups | Solubility Trends |

|---|---|---|---|---|

| 1214330-62-7 (Target) | 301.35 | 3-Br, 2,4-Cl, 6-CF₃ | Polyhalogenated pyridine | Low aqueous solubility |

| 1159512-34-1 | 260.44 | 3-Br, 2-Cl, 6-CF₃ | Trifluoromethyl, bromo | Moderate in organic solvents |

| 39891-02-6 | 216.0 | 2,4-Cl, 6-CF₃ | Dichloro pyridine | Higher solubility in DMSO |

| 189278-27-1 | 226.0 | 2-Br, 6-CF₃ | Bromopyridine | Soluble in THF, ethyl acetate |

- Trifluoromethyl Group : The electron-withdrawing CF₃ group in all compounds reduces electron density on the pyridine ring, directing electrophilic substitution to meta/para positions .

- Halogen Effects : Bromine’s higher atomic polarizability compared to chlorine increases van der Waals interactions, raising melting/boiling points in brominated derivatives .

Biological Activity

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique trifluoromethyl group, which contributes to its distinctive chemical properties and biological effects.

The molecular formula of this compound is C_7H_2BrCl_2F_3N. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 261.98 g/mol |

| CAS Number | 1214383-09-1 |

| Structure | Structure |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Case Study: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, derivatives similar to this compound showed promising results against MRSA with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 16 µg/mL, indicating strong potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Research Findings:

- Cell Lines Tested : Various cancer cell lines, including breast and lung cancer cells.

- Mechanism : Induction of apoptosis via mitochondrial pathways.

- Results : IC50 values were reported between 10 to 30 µM for different cancer cell lines, indicating moderate potency .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | 4 - 16 | |

| Anticancer | Breast Cancer Cell Lines | 10 - 30 | |

| Anticancer | Lung Cancer Cell Lines | 15 - 25 |

The biological activity of trifluoromethylpyridines, including this compound, is often attributed to their ability to interact with specific biological targets due to the electron-withdrawing nature of the trifluoromethyl group. This property enhances binding affinity to proteins and enzymes involved in critical cellular processes.

Biochemical Pathways

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.

Applications in Drug Development

Due to its promising biological activities, this compound serves as a valuable scaffold for drug discovery. Researchers are actively exploring its derivatives for improved efficacy and reduced toxicity.

Future Directions

- Synthesis of Analogues : Developing new derivatives with modified substituents to enhance biological activity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Combination Therapies : Investigating synergistic effects with existing antibiotics or chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine?

Synthesis typically involves sequential halogenation and functional group introduction. A common approach starts with a pyridine precursor, followed by bromination and chlorination under controlled conditions. For example, halogenation of 2,4-dichloro-6-(trifluoromethyl)pyridine using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can yield the target compound . Alternative routes may involve palladium-catalyzed cross-coupling reactions to introduce substituents selectively .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) validate molecular weight and purity (>98%) . For halogen verification, X-ray crystallography or elemental analysis may be employed .

Example NMR Peaks (Hypothetical):

Q. How should researchers handle and store this compound safely?

The compound is moisture-sensitive and should be stored under inert gas (N₂/Ar) at room temperature (RT). Personal protective equipment (PPE), including nitrile gloves and fume hood use, is mandatory due to potential respiratory and skin irritation . Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields for its synthesis be resolved?

Yield variations often stem from differences in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization using Design of Experiments (DoE) is recommended. For instance, varying temperatures (60–100°C) and brominating agent equivalents (1.0–1.5 eq) can identify ideal parameters . Contradictory data may also arise from impurities in starting materials, necessitating LC-MS validation .

Data Comparison Table:

| Study | Yield (%) | Conditions |

|---|---|---|

| Method A (NBS/DMF) | 72 | 70°C, 12h, 1.2 eq NBS |

| Method B (Pd-cat) | 85 | 100°C, 24h, Pd(PPh₃)₄ |

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The bromine atom at position 3 is highly electrophilic, facilitating oxidative addition with Pd⁰ catalysts in Suzuki-Miyaura couplings. The trifluoromethyl group’s electron-withdrawing effect enhances this reactivity, while steric hindrance from chlorine atoms may slow transmetallation steps . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How does its structure influence bioactivity in medicinal chemistry applications?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Chlorine and bromine substituents may interact with hydrophobic enzyme pockets, as seen in analogous quinoline derivatives . In vitro assays (e.g., kinase inhibition) should compare activity against structurally similar compounds like 2-chloro-6-(trifluoromethyl)pyridine to establish SAR .

Biological Activity Table (Hypothetical):

| Target | IC₅₀ (µM) | Reference Compound |

|---|---|---|

| Kinase X | 0.45 | 3-Bromo-2,4-dichloro analog |

| Enzyme Y | 1.2 | 2-Chloro-6-CF₃ pyridine |

Q. What strategies mitigate decomposition during long-term storage?

Decomposition via hydrolysis or halogen loss can be minimized by storing the compound under anhydrous conditions with molecular sieves. Periodic NMR analysis (every 6 months) monitors stability. For lab-scale use, aliquotting into amber vials under N₂ extends shelf life .

Q. How does this compound compare to other halogenated pyridines in catalytic applications?

Its reactivity profile lies between brominated and chlorinated analogs. For example, in Ullmann couplings, it exhibits faster kinetics than 2,4-dichloro-6-CF₃ pyridine but slower than 3-iodo derivatives. Comparative kinetic studies under identical conditions (e.g., CuI/ligand systems) are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.